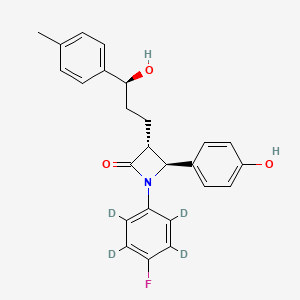

4"DeFluoro-4"methyl-ezetimibe-d4

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H24FNO3 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

(3R,4S)-3-[(3S)-3-hydroxy-3-(4-methylphenyl)propyl]-4-(4-hydroxyphenyl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one |

InChI |

InChI=1S/C25H24FNO3/c1-16-2-4-17(5-3-16)23(29)15-14-22-24(18-6-12-21(28)13-7-18)27(25(22)30)20-10-8-19(26)9-11-20/h2-13,22-24,28-29H,14-15H2,1H3/t22-,23+,24-/m1/s1/i8D,9D,10D,11D |

InChI Key |

ULDWXJWBGUZASZ-DQYMKCDJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)C)O)C4=CC=C(C=C4)O)[2H])[2H])F)[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O |

Origin of Product |

United States |

Contextualization of 4 Defluoro 4 Methyl Ezetimibe D4 Within Ezetimibe Analog Research Paradigms

Ezetimibe (B1671841) is a medication that inhibits the absorption of cholesterol from the small intestine. nih.gov Its mechanism of action involves targeting the Niemann-Pick C1-like 1 (NPC1L1) protein, a cholesterol transporter in the intestinal wall. caymanchem.com To better understand the structure-activity relationships (SAR) of ezetimibe and to develop new cholesterol absorption inhibitors, researchers have synthesized and evaluated numerous analogs. nih.gov These studies have revealed key structural elements necessary for the drug's activity, including the 2-azetidinone ring, a C-3 sidechain with a pendent aryl group, a C-4 aryl residue with a polar moiety, and an N-aryl ring. nih.gov

4"-DeFluoro-4"-methyl-ezetimibe-d4 is one such analog, designed with specific modifications to probe its metabolic fate and interaction with biological systems. The "desfluoro" designation indicates the removal of a fluorine atom, a common modification in drug research to explore its impact on various properties. nih.govacs.org The addition of a methyl group and deuterium (B1214612) labeling further enhances its utility as a research tool.

Rationale for Deuterium Labeling and Fluoro/methyl Modification in Chemical Probes for Metabolism Studies

The deliberate modification of drug candidates with isotopes like deuterium (B1214612) and specific chemical groups such as fluoro and methyl serves a crucial purpose in modern medicinal chemistry and drug metabolism studies.

Deuterium Labeling: The substitution of hydrogen with its heavier isotope, deuterium, is a technique known as deuterium labeling. This modification can slow down the rate of metabolic reactions at the labeled position, a phenomenon known as the kinetic isotope effect. princeton.edu By comparing the metabolism of the deuterated compound to its non-deuterated counterpart, researchers can gain insights into the specific sites of metabolic breakdown. Ezetimibe (B1671841) itself has been labeled with deuterium to study its metabolism. iaea.org Deuterium-labeled compounds, such as Ezetimibe-d4 (B126205), are also invaluable as internal standards in quantitative analyses using mass spectrometry, ensuring accurate measurement of the parent drug in biological samples. caymanchem.comacanthusresearch.com

Significance of 4 Defluoro 4 Methyl Ezetimibe D4 As a Research Tool and Reference Standard

Strategic Design of Synthesis Pathways for Modified and Deuterated Ezetimibe (B1671841) Analogs

The synthesis of ezetimibe and its analogs is a significant challenge due to the presence of three chiral centers, which can give rise to eight potential stereoisomers. rhhz.netscience24.comnewdrugapprovals.org The strategic design of a synthetic pathway must therefore prioritize stereochemical control to yield the desired (3R,4S,3'S) configuration of the final product.

A common strategy involves the convergent synthesis of key intermediates, followed by their coupling to form the core azetidinone structure. For the synthesis of 4”-DeFluoro-4”-methyl-ezetimibe-d4, this would involve the preparation of a deuterated side-chain precursor and a modified azetidinone core. The modification of the phenyl ring to replace the fluorine atom with a methyl group necessitates a different starting material or a specific chemical transformation step.

One established approach to ezetimibe synthesis that can be adapted involves the reaction of an imine with an activated carboxylic acid derivative. For instance, a key step in many syntheses is the condensation of a silylated imine with an acid chloride or a chiral oxazolidinone-activated acid. researchgate.net This reaction's stereochemical outcome is crucial and often directed by the choice of chiral auxiliaries and reaction conditions.

Another synthetic strategy employs a [2+2] cycloaddition reaction to form the β-lactam ring. researchgate.net This method can offer good stereocontrol, which is essential for producing the correct isomer. The choice of the specific synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the efficiency of the individual steps.

Advanced Isotopic Labeling Techniques for Deuterium Incorporation in 4”-DeFluoro-4”-methyl-ezetimibe-d4

The introduction of deuterium atoms into the molecule is a critical aspect of the synthesis of 4”-DeFluoro-4”-methyl-ezetimibe-d4. This labeling is often done for use in metabolic studies or as an internal standard in analytical methods.

Deuteration Strategies and Position-Specific Labeling

The notation "-d4" indicates the incorporation of four deuterium atoms. The specific positions of these deuterium atoms are crucial and must be controlled during the synthesis. In the case of ezetimibe-d4 (B126205), the deuterium atoms are typically located on one of the fluorophenyl rings. lgcstandards.comcdnisotopes.comnih.gov This suggests that a deuterated starting material, such as deuterated 4-fluorophenylaniline or a derivative, is used in the synthesis.

For 4”-DeFluoro-4”-methyl-ezetimibe-d4, the deuteration would likely be on the p-tolyl group that replaces the fluorophenyl group. This would involve using a deuterated p-tolualdehyde or a related deuterated precursor in the synthesis of the side chain.

Precursor Synthesis and Isotope Enrichment

The synthesis of the deuterated precursor is a key step. This can be achieved through various methods, including:

Deuterium gas (D2) exchange: This method can be used to exchange protons for deuterons on an aromatic ring, often with the aid of a catalyst.

Reduction with a deuterated reducing agent: For example, the reduction of a carbonyl group to a hydroxyl group can be performed using a deuterated reagent like sodium borodeuteride (NaBD4) to introduce deuterium at a specific position.

Use of deuterated starting materials: This is often the most straightforward approach, where a commercially available or custom-synthesized deuterated building block is incorporated into the synthetic pathway. For instance, [2H5]fluorobenzene has been used to prepare [2H4]ezetimibe. iaea.org

The isotopic enrichment of the final product, which refers to the percentage of molecules that contain the desired number of deuterium atoms, is a critical parameter. High isotopic enrichment is desirable to ensure the accuracy of studies using the labeled compound.

Chemical Derivatization and Structural Modification Approaches for Ezetimibe Core

The synthesis of 4”-DeFluoro-4”-methyl-ezetimibe-d4 involves a significant structural modification of the ezetimibe core, specifically the replacement of a fluorine atom with a methyl group on one of the phenyl rings. This "desfluoro-methyl" modification requires a tailored synthetic approach.

The synthesis of the desfluoro analog of ezetimibe has been reported, where aniline (B41778) is used instead of 4-fluoroaniline (B128567) as a starting material. nih.gov Similarly, for the 4”-methyl analog, a starting material containing a p-tolyl group would be necessary. For instance, instead of 4-fluorobenzaldehyde, p-tolualdehyde could be used to construct the side chain.

The core azetidinone (β-lactam) ring is a central feature of ezetimibe. Its formation is a key step in the synthesis. One common method involves the cyclization of a β-amino acid derivative. The stereochemistry of the substituents on the β-lactam ring is established during this and subsequent steps.

Stereochemical Control and Absolute Configuration Assignment in 4”-DeFluoro-4”-methyl-ezetimibe-d4 Synthesis

The biological activity of ezetimibe is highly dependent on its stereochemistry. rhhz.netoup.com Therefore, achieving the correct absolute configuration at the three chiral centers is paramount in the synthesis of any of its analogs.

Several strategies are employed to control stereochemistry:

Use of chiral starting materials: Starting the synthesis with a molecule that already has the desired stereochemistry at one or more centers can simplify the process.

Asymmetric synthesis: This involves using chiral catalysts or reagents to induce the formation of one stereoisomer over others. For example, stereoselective reduction of a ketone intermediate is a key step in many ezetimibe syntheses. researchgate.net

Chiral auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. It is then removed in a later step.

Stereoselective reactions: Reactions such as the Sharpless asymmetric epoxidation or the Evans aldol (B89426) reaction can be used to create chiral centers with high stereoselectivity.

The absolute configuration of the final product and key intermediates is typically confirmed using analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, often by comparison to a known standard.

Purity Assessment and Structural Confirmation of Synthesized 4”-DeFluoro-4”-methyl-ezetimibe-d4 (excluding basic identification data)

Once the synthesis of 4”-DeFluoro-4”-methyl-ezetimibe-d4 is complete, a thorough assessment of its purity and confirmation of its structure are essential.

Purity Assessment: High-performance liquid chromatography (HPLC) is a primary tool for assessing the chemical and stereochemical purity of the synthesized compound. science24.comnewdrugapprovals.orgnih.gov Chiral HPLC methods are particularly important for separating and quantifying the different stereoisomers that may be present as impurities. oup.com The goal is to achieve high purity, often greater than 98%, with strict limits on any single impurity. science24.com

Structural Confirmation: A combination of spectroscopic techniques is used to confirm the structure of the final product:

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming the incorporation of the deuterium atoms and the replacement of the fluorine atom with a methyl group. nih.gov High-resolution mass spectrometry (HRMS) can provide a very accurate mass, further confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule, such as the hydroxyl (-OH), carbonyl (C=O) of the β-lactam, and aromatic rings. nih.gov

Development of Highly Sensitive Bioanalytical Methods for Ezetimibe and its Metabolites

The quantitative determination of ezetimibe and its metabolites in biological matrices such as plasma and urine necessitates the development of highly sensitive and specific bioanalytical methods. pharmacompass.comresearchgate.net These methods are fundamental for evaluating and interpreting bioavailability, bioequivalence, pharmacokinetic, and toxicokinetic studies. pharmacompass.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the predominant technique for this purpose due to its superior sensitivity, specificity, and high throughput capabilities. researchgate.netisotope.com

Several LC-MS/MS methods have been developed and validated for the quantification of ezetimibe. researchgate.netiosrjournals.org These methods often employ a C8 or C18 stationary phase and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and an acidic buffer solution, with detection achieved using electrospray ionization (ESI) in the negative ion mode. researchgate.net For instance, a validated LC-MS/MS method for ezetimibe in human plasma utilized a Gemini C18 column with a mobile phase of acetonitrile and 0.1% formic acid (70:30, v/v). iosrjournals.org The quantitation was performed using multiple reaction monitoring (MRM) of the parent-to-product ion transitions, which for ezetimibe was m/z 408.0→270.8. iosrjournals.org Such methods have achieved high sensitivity, with lower limits of quantification (LLOQ) reported as low as 0.1 ng/mL in human plasma. iosrjournals.org

The development process for these bioanalytical methods involves rigorous validation to ensure their reliability. nih.gov This validation encompasses several key parameters, including selectivity, linearity, accuracy, precision, and stability, to ensure the quality and consistency of the data generated. nih.govich.org

Role of 4"-DeFluoro-4"-methyl-ezetimibe-d4 as an Internal Standard in Isotope Dilution Mass Spectrometry

The accuracy of quantitative analysis by LC-MS/MS is significantly enhanced by the use of an appropriate internal standard (IS). cerilliant.com 4"-DeFluoro-4"-methyl-ezetimibe-d4 is a stable isotope-labeled (SIL) analog of ezetimibe and serves as an ideal internal standard in isotope dilution mass spectrometry (IDMS). iosrjournals.orgacanthusresearch.com

Principle of Stable Isotope Dilution in Quantitative Analysis

Stable isotope dilution is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched compound (the internal standard) to a sample before analysis. britannica.comwikipedia.org This standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com

During sample preparation and analysis, the SIL internal standard behaves almost identically to the endogenous analyte, experiencing similar losses during extraction and variations in instrument response. nih.govpacificrimlabs.com Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios, the ratio of their signals is measured. britannica.com This ratio is then used to calculate the concentration of the analyte in the original sample, effectively correcting for any variability in the analytical process. wikipedia.orgnih.gov This approach provides a high degree of accuracy and precision, minimizing the impact of matrix effects and other sources of error. acanthusresearch.comnih.gov

Selection Criteria for 4"-DeFluoro-4"-methyl-ezetimibe-d4 as an Internal Standard

The selection of a suitable SIL internal standard is critical for the success of a quantitative bioanalytical method. lgcstandards.com Several key criteria must be considered:

Structural Similarity and Co-elution: The internal standard should be structurally as close to the analyte as possible to ensure identical or very similar physicochemical properties and chromatographic behavior. isotope.comcerilliant.com This ensures that both compounds co-elute, meaning they pass through the chromatography column and into the mass spectrometer at the same time, thus experiencing the same matrix effects. lgcstandards.com

Mass Difference: There must be a sufficient mass difference between the analyte and the internal standard to allow for clear differentiation by the mass spectrometer and to avoid spectral overlap. acanthusresearch.com A mass difference of at least 3 Da is generally preferred. isotope.com

Isotopic Purity and Stability: The SIL internal standard should have high isotopic purity, meaning it contains a minimal amount of the unlabeled analyte. acanthusresearch.comlgcstandards.com The isotopic labels (in this case, deuterium) must be placed in positions on the molecule where they are stable and not susceptible to exchange with protons from the solvent or matrix. acanthusresearch.comhilarispublisher.com Placing deuterium on non-exchangeable sites, such as carbon atoms, is crucial. acanthusresearch.comnih.gov

Absence of Isotope Effects: The isotopic labeling should not significantly alter the chemical or physical properties of the molecule in a way that would cause it to behave differently from the analyte during extraction or chromatography. hilarispublisher.com

4"-DeFluoro-4"-methyl-ezetimibe-d4, with its deuterium labels, is specifically designed to meet these criteria for the analysis of ezetimibe. iosrjournals.org

Method Validation Parameters for Research Bioanalytical Assays Utilizing 4"-DeFluoro-4"-methyl-ezetimibe-d4

For a bioanalytical method to be considered reliable for research purposes, it must undergo a thorough validation process. fda.gov This process evaluates several key parameters to ensure the integrity of the data. nih.gov

Linearity and Calibration Range Considerations in Research Matrices

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrument's response over a defined range. researchgate.net A calibration curve is constructed by analyzing a series of calibration standards of known concentrations. nih.gov For ezetimibe, linearity has been established over various concentration ranges in different studies. For example, one study reported a linear range of 0.1 to 20 ng/mL in human plasma, while another showed linearity from 5.0 to 100 ng/mL in rabbit plasma. iosrjournals.orgymerdigital.com Another method for ezetimibe in a pharmaceutical formulation demonstrated linearity in the range of 5–50 µg/mL. researchgate.net The calibration range is chosen to encompass the expected concentrations of the analyte in the pre-clinical or clinical samples being analyzed. ich.org

| Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Human Plasma | 0.1 - 20 ng/mL | 0.9999 | iosrjournals.org |

| Rabbit Plasma | 5.0 - 100 ng/mL | 0.999 | ymerdigital.com |

| Pharmaceutical Formulation | 5 - 50 µg/mL | Not Specified | researchgate.net |

| Pharmaceutical Formulation | 10 - 50 µg/ml | 0.9996 | researchgate.net |

Precision, Accuracy, and Selectivity Assessments in Pre-clinical Samples

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the percent coefficient of variation (%CV). fda.govAccuracy refers to the closeness of the mean test results to the true or nominal value and is expressed as the percent relative error (%RE). fda.gov Both intra-day (within a single day) and inter-day (between different days) precision and accuracy are assessed. researchgate.net For bioanalytical methods, the acceptance criteria for precision are generally within 15% CV, except at the LLOQ, where it should not exceed 20%. ich.org Similarly, accuracy should be within ±15% of the nominal value (±20% at the LLOQ). ich.org

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. pharmacompass.com This is assessed by analyzing blank samples from different sources to ensure that no interfering peaks are present at the retention time of the analyte and internal standard. ymerdigital.com

| Parameter | Concentration Level | Intra-day (%CV) | Inter-day (%CV) | Accuracy (%RE) | Reference |

|---|---|---|---|---|---|

| Precision (Ezetimibe) | Not Specified | 1.6% to 14.8% | 2.1% to 13.4% | Not Specified | researchgate.net |

| Precision (Ezetimibe) | 90 µg/mL | < 2.0% | < 2.0% | Not Specified | researchgate.net |

| Accuracy (Free Ezetimibe) | Not Specified | Not Specified | Not Specified | 99.29% to 104.00% | researchgate.net |

| Accuracy (Total Ezetimibe) | Not Specified | Not Specified | Not Specified | 97.53% to 100.88% | researchgate.net |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques for Research Purposes

LC-MS/MS has emerged as a powerful and sensitive technique for the analysis of pharmaceuticals, including ezetimibe and its analogs. dongguk.edu The use of a stable isotope-labeled internal standard like 4"-DeFluoro-4"-methyl-ezetimibe-d4 is essential for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results. globalresearchonline.netiosrjournals.orgresearchgate.net

In a typical LC-MS/MS workflow, the sample containing the analyte (ezetimibe) and the internal standard (4"-DeFluoro-4"-methyl-ezetimibe-d4) is injected into a liquid chromatograph. The compounds are separated based on their physicochemical properties as they pass through a chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected.

The successful separation of ezetimibe and its labeled analog, 4"-DeFluoro-4"-methyl-ezetimibe-d4, from other plasma components and potential impurities is paramount for accurate quantification. nih.gov Various research efforts have focused on optimizing chromatographic conditions to achieve this.

Key parameters that are optimized include:

Column Chemistry: Reversed-phase columns, such as C18 and C8, are commonly employed for the separation of ezetimibe and its analogs. globalresearchonline.netnih.govresearchgate.net These columns provide good retention and separation based on the hydrophobicity of the molecules. Chiral stationary phases like cellulose-based columns are utilized for the separation of ezetimibe's optical isomers. oup.comphenomenex.comnih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. iosrjournals.orgnih.govresearchgate.net The ratio of these components is carefully adjusted to achieve optimal separation and peak shape. The pH of the aqueous buffer can also be modified to influence the ionization state of the analytes and improve their retention and separation. nih.gov

Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are also critical parameters that can affect the separation efficiency and analysis time. oup.com

Table 1: Optimized Chromatographic Conditions for Ezetimibe Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Agilent Eclipse XBD-C18 | nih.gov |

| Mobile Phase | Ammonium acetate (B1210297) (pH 4.5; 10 mM)–acetonitrile (25:75 v/v) | nih.gov |

| Column | Discovery C18, 150x 4.6mm, 5µ | globalresearchonline.net |

| Mobile Phase | Acetonitrile 40:60 (v/v) - 10mM Ammonium formate (B1220265) buffer (pH 4.0 ± 0.3) | globalresearchonline.net |

| Column | Gemini C18, 50mm X 2.0mm, i.d., 5 µm | iosrjournals.org |

| Mobile Phase | Acetonitrile / 0.1% formic acid (70:30, v/v) | iosrjournals.org |

Mass spectrometry provides the high selectivity and sensitivity required for detecting and quantifying low levels of ezetimibe and its labeled standard.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules like ezetimibe. iosrjournals.orgnih.gov It can be operated in either positive or negative ion mode. For ezetimibe and its deuterated analog, negative ion mode is often preferred as it provides a good response. globalresearchonline.netiosrjournals.orgmdpi.com

Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive detection mode used in tandem mass spectrometry (MS/MS). globalresearchonline.netiosrjournals.org In MRM, a specific precursor ion (the molecular ion of the analyte or internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.

The precursor to product ion transitions for ezetimibe and ezetimibe-d4 are carefully selected to ensure specificity. For instance, a common transition for ezetimibe is m/z 408.4 → 271.0, while for ezetimibe-d4, it is m/z 412.1 → 275.1. globalresearchonline.net The use of these distinct transitions allows for the simultaneous and unambiguous quantification of both compounds.

Table 2: MRM Transitions for Ezetimibe and its Labeled Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Ezetimibe | 408.3 | 271.1 | Negative | nih.gov |

| Ezetimibe-d4 | 412.0 | 275.1 | Negative | nih.gov |

| Ezetimibe | 408.4 | 271.0 | Negative | globalresearchonline.net |

| Ezetimibe-d4 | 412.1 | 275.1 | Negative | globalresearchonline.net |

| Ezetimibe | 408.0 | 270.8 | Negative | iosrjournals.org |

| Ezetimibe-d4 | 412.1 | 270.8 | Negative | iosrjournals.org |

Utility of 4"-DeFluoro-4"-methyl-ezetimibe-d4 in Impurity Profiling and Degradation Product Analysis in Research Samples

Impurity profiling and the analysis of degradation products are critical aspects of pharmaceutical development and quality control. researchgate.netresearchgate.net The presence of impurities, even at trace levels, can impact the efficacy and safety of a drug product. 4"-DeFluoro-4"-methyl-ezetimibe-d4 serves as an invaluable tool in these studies.

Forced degradation studies are conducted under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and establish the degradation pathways of a drug substance. tandfonline.comnih.govlongdom.org In these studies, a known amount of the labeled internal standard is spiked into the sample before analysis. This allows for the accurate quantification of the parent drug as it degrades and helps in the relative quantification of the degradation products formed.

The "desfluoro" impurity is a known process-related impurity in the synthesis of ezetimibe. nih.gov Its presence needs to be carefully monitored and controlled. The use of a labeled internal standard like 4"-DeFluoro-4"-methyl-ezetimibe-d4 in a validated LC-MS/MS method allows for the precise and accurate determination of this and other impurities. nih.gov

By understanding the degradation profile, more stable formulations can be developed, and appropriate storage conditions can be established to ensure the quality and shelf-life of the final drug product. researchgate.net

Metabolic Pathways and Fate of 4 Defluoro 4 Methyl Ezetimibe D4 in Pre Clinical and in Vitro Models

In Vitro Biotransformation Studies of Ezetimibe (B1671841) Analogs using Hepatic and Intestinal Systems

In vitro models using liver and intestinal preparations are fundamental in pre-clinical drug development to predict the metabolic profile of a drug in humans. For ezetimibe and its analogs, these studies reveal the primary sites and enzymatic pathways of metabolism.

The liver is a primary site of drug metabolism. nih.gov In vitro studies with human liver microsomes have shown that ezetimibe is converted to its phenolic glucuronide, ezetimibe-glucuronide (B19564). nih.govmdpi.com This Phase II conjugation reaction is the major metabolic pathway. fda.govnih.gov While oxidative metabolism (Phase I) is minimal, it does occur. fda.govdrugbank.com The primary enzymes responsible for the glucuronidation of ezetimibe are UDP-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A3, and UGT2B15. drugbank.compharmgkb.orgfrontiersin.org Although ezetimibe does not significantly induce or inhibit cytochrome P450 enzymes, these enzymes can be involved in the minor oxidative pathways. oup.comnih.gov

Table 1: Hepatic Enzymes Involved in Ezetimibe Metabolism

| Enzyme Family | Specific Enzymes | Metabolic Reaction |

|---|---|---|

| UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT1A3, UGT2B15 | Glucuronidation (Phase II) |

Following its absorption and metabolism in the intestine and liver, both ezetimibe and its active glucuronide metabolite are subject to enterohepatic recirculation. oup.comnih.govuoa.gr This process involves the excretion of the compounds into the bile, their subsequent return to the intestinal lumen, and reabsorption. oup.comnih.gov This recycling mechanism prolongs the presence of the drug and its active metabolite at their site of action in the intestine and contributes to the long half-life of ezetimibe, which is approximately 22 hours. nih.govnih.gov The multiple peaks observed in the plasma concentration-time profiles of ezetimibe are indicative of this enterohepatic cycling. fda.govnih.gov The transporters ABCC2, ABCC3, and ABCG2 are believed to play a role in the enterohepatic circulation of ezetimibe-glucuronide. pharmgkb.orgnih.gov

Identification and Structural Elucidation of Metabolites of 4"-DeFluoro-4"-methyl-ezetimibe-d4 in Research Models

The identification of metabolites is essential for a complete understanding of a drug's disposition. For 4"-DeFluoro-4"-methyl-ezetimibe-d4, the metabolic profile is expected to be similar to that of ezetimibe, with potential quantitative differences due to the isotopic labeling.

For ezetimibe, Phase I metabolism, which includes oxidation and hydroxylation, is a minor pathway. fda.gov Minimal oxidative metabolism has been observed in all species evaluated. fda.gov In humans, a minor oxidative metabolite, formed by the oxidation of the benzylic hydroxyl group, has been identified. drugbank.com Fungal biotransformation studies of ezetimibe have also demonstrated the formation of oxidative metabolites. nih.gov

The predominant metabolic pathway for ezetimibe is Phase II glucuronidation. fda.govnih.gov This reaction occurs at the phenolic hydroxyl group of the ezetimibe molecule, resulting in the formation of ezetimibe-glucuronide. mdpi.comnih.gov This active metabolite accounts for 80-90% of the total drug-related compounds in plasma. fda.govdrugbank.com The glucuronidation process takes place in both the small intestine and the liver. fda.govnih.gov

Table 2: Major Metabolites of Ezetimibe

| Metabolite Name | Metabolic Pathway | Site of Formation | Pharmacological Activity |

|---|---|---|---|

| Ezetimibe-glucuronide | Glucuronidation (Phase II) | Small Intestine, Liver | Active |

Investigation of Kinetic Isotope Effects in Metabolic Transformations of 4"-DeFluoro-4"-methyl-ezetimibe-d4

The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govportico.org This effect is most pronounced when the cleavage of the carbon-deuterium (C-D) bond is the rate-limiting step of the reaction. portico.org By strategically placing deuterium atoms at sites of metabolism, it is possible to slow down the metabolic process, potentially leading to an improved pharmacokinetic profile. nih.govnih.gov

In the case of 4"-DeFluoro-4"-methyl-ezetimibe-d4, the deuterium atoms are located on the phenyl ring. While the primary metabolic pathway for ezetimibe is glucuronidation at the phenolic hydroxyl group, minor oxidative metabolism does occur. If oxidation of the deuterated phenyl ring is a metabolic pathway, a KIE may be observed, leading to a slower rate of formation of the corresponding oxidative metabolites. The magnitude of the KIE is dependent on the specific reaction and the position of the deuterium substitution. exlibrisgroup.com Further studies are required to determine the precise impact of deuteration on the metabolic profile of 4"-DeFluoro-4"-methyl-ezetimibe-d4.

Comparative Metabolic Profiling of 4"-DeFluoro-4"-methyl-ezetimibe-d4 versus Unlabeled Ezetimibe in Research

Direct comparative metabolic profiling of 4"-DeFluoro-4"-methyl-ezetimibe-d4 against unlabeled ezetimibe has not been documented in the reviewed scientific literature. Research into the metabolic fate of this specific deuterated and modified analog, including its absorption, distribution, metabolism, and excretion (ADME) properties, remains unpublished.

In contrast, the metabolic pathways of unlabeled ezetimibe have been extensively studied. Following oral administration, ezetimibe is rapidly absorbed and undergoes extensive metabolism, primarily in the small intestine and liver. nih.gov The major metabolic pathway is glucuronidation of the phenolic hydroxyl group to form ezetimibe-glucuronide, a metabolite that is also pharmacologically active. nih.gov This process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Both ezetimibe and ezetimibe-glucuronide are subject to enterohepatic recycling, which contributes to their long half-life of approximately 22 hours. nih.gov Ultimately, about 78% of the administered dose is excreted in the feces, mainly as ezetimibe, while the remainder is found in the urine, predominantly as ezetimibe-glucuronide. nih.gov

Pre-clinical studies in various animal models have highlighted species-specific differences in the metabolism of ezetimibe, particularly in the rate of glucuronidation. These differences are crucial for the interpretation and extrapolation of pre-clinical data to human scenarios.

Below is a data table summarizing the findings on the species-dependent differences in the intestinal glucuronidation of ezetimibe.

Table 1: Species Differences in Intestinal Ezetimibe Glucuronidation

| Species | Vmax (nmol/mg/min) |

| Monkey | 3.87 ± 0.22 |

| Rat | 2.40 ± 0.148 |

| Mouse | 2.23 ± 0.10 |

| Human | 1.90 ± 0.08 |

| Dog | 1.19 ± 0.06 |

The modification of the ezetimibe structure to 4"-DeFluoro-4"-methyl-ezetimibe-d4 involves the removal of a fluorine atom and the addition of a methyl group at the 4" position of the terminal phenyl ring, along with deuterium labeling. These structural changes could potentially influence its metabolic profile. For instance, the removal of the electron-withdrawing fluorine atom and the introduction of an electron-donating methyl group might alter the electronic properties of the molecule, potentially affecting its interaction with metabolic enzymes. However, without specific studies, any discussion on the metabolic impact of these changes remains speculative.

Pre Clinical Pharmacokinetic Research of 4 Defluoro 4 Methyl Ezetimibe D4

Absorption and Distribution Studies in Non-Human Animal Models using Labeled Analogs

In preclinical studies, ezetimibe (B1671841) is rapidly absorbed after oral administration and localizes primarily to the small intestine, its site of action. nih.gov Studies in animal models like rats, hamsters, and dogs have been fundamental in elucidating its mechanism. nih.gov Ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is abundant in the intestine and liver. mdpi.com Research in specially engineered mice has shown that ezetimibe acts in both the intestine and the liver to prevent cholesterol absorption.

Labeled analogs, such as those containing stable isotopes like deuterium (B1214612) (e.g., 4''-DeFluoro-4''-methyl-ezetimibe-d4), are synthesized for use in drug metabolism and pharmacokinetic studies. iaea.org These analogs serve as tracers, allowing researchers to distinguish the administered drug from endogenous compounds and to accurately quantify the drug and its metabolites in biological samples.

Elimination and Excretion Pathways of Ezetimibe in Pre-clinical Investigations

The primary metabolic pathway for ezetimibe is extensive glucuronidation in the intestine and liver to form ezetimibe-glucuronide (B19564), which is pharmacologically more potent than the parent compound. nih.govfrontiersin.org Both ezetimibe and its glucuronide metabolite undergo significant enterohepatic recirculation, which prolongs their presence at the site of action. nih.gov

Excretion studies, often using radiolabeled compounds, show that ezetimibe and its metabolites are predominantly eliminated in the feces (approximately 78%), with a smaller portion excreted in the urine (around 11%). nih.gov The major component found in feces is the parent ezetimibe, while the urine primarily contains the ezetimibe-glucuronide metabolite. nih.gov Studies in knockout mice have helped identify the roles of specific transporter proteins, such as P-glycoprotein, in the disposition and excretion of ezetimibe and its glucuronide. researchgate.net

Application of Labeled Analogs in Microdosing and Tracer Kinetic Studies (Non-human)

While specific microdosing studies for 4''-DeFluoro-4''-methyl-ezetimibe-d4 are not documented, labeled analogs are essential for such research. Tracer kinetic studies in animals utilize isotopically labeled versions of a drug to trace its path and metabolic fate in the body without administering a pharmacologically active dose. This allows for the investigation of a drug's pharmacokinetic properties with minimal physiological effect. Deuterated compounds like 4''-DeFluoro-4''-methyl-ezetimibe-d4 are ideal for these applications as their chemical behavior is nearly identical to the unlabeled analog, but they are distinguishable by mass spectrometry.

Bioavailability and Systemic Exposure Assessments in Research Animal Models

The absolute bioavailability of ezetimibe is difficult to determine due to its low aqueous solubility. However, upon oral administration, it is well-absorbed and rapidly converted to its active glucuronide metabolite. nih.gov In various animal species, ezetimibe has been shown to effectively reduce plasma and liver cholesterol. nih.gov For instance, in hamsters, it dose-dependently inhibited diet-induced hypercholesterolemia. Species differences in metabolism are significant; studies comparing intestinal microsomes from humans, monkeys, rats, mice, and dogs have revealed notable variations in the rate of ezetimibe glucuronidation.

Mechanistic Research and Target Interaction Studies Utilizing 4 Defluoro 4 Methyl Ezetimibe D4

Molecular Probing of Cholesterol Absorption Mechanism in Research Models

The inhibition of intestinal cholesterol absorption by ezetimibe (B1671841) is a well-established mechanism for lowering plasma cholesterol levels. nih.gov Research models, both in vivo and in vitro, have been crucial in dissecting this process. In these models, ezetimibe and its analogs serve as powerful tools to probe the function of the NPC1L1 protein. pnas.orgnih.gov Studies have shown that ezetimibe's ability to block cholesterol uptake is directly linked to its binding to NPC1L1. pnas.orgscite.ai

The use of labeled ezetimibe analogs, such as radiolabeled or fluorescent versions, has been instrumental in tracking the compound's interaction with intestinal tissues and cells. nih.govresearchgate.net While 4-DeFluoro-4-methyl-ezetimibe-d4 is a stable isotope-labeled analog, its primary application in such research would likely be as an internal standard for quantitative analysis of the non-deuterated compound in biological samples using mass spectrometry. This allows for precise measurement of the parent compound's concentration, which is critical for pharmacokinetic and pharmacodynamic modeling of cholesterol absorption inhibition. Deuterated compounds are ideal for this purpose as they are chemically identical to the parent compound but have a different mass, allowing for their distinct detection. nih.gov

Investigations into the Interaction of Ezetimibe Analogs with Niemann-Pick C1-Like 1 (NPC1L1) Protein in Research Contexts

The definitive identification of NPC1L1 as the direct target of ezetimibe was a landmark discovery, and subsequent research has focused on the specifics of this interaction. pnas.orgnih.gov It has been demonstrated that ezetimibe and its analogs bind to NPC1L1, thereby preventing the protein from transporting cholesterol across the intestinal cell membrane. pnas.orgnih.gov The binding affinity of various ezetimibe analogs to NPC1L1 has been shown to correlate directly with their in vivo cholesterol-lowering efficacy. scite.ai

Cryo-electron microscopy studies have provided structural insights into how ezetimibe and its analogs interact with NPC1L1. nih.gov These studies reveal that the inhibitor binds to a pocket formed by the luminal domains of the protein, effectively blocking the tunnel through which cholesterol is thought to be transported. nih.gov The 2-azetidinone core of ezetimibe is a key structural requirement for this activity. nih.gov While specific binding studies with 4-DeFluoro-4-methyl-ezetimibe-d4 are not documented, its structural similarity to ezetimibe suggests it would interact with NPC1L1 in a comparable manner. Its deuteration would not be expected to significantly alter its binding affinity.

Receptor Binding and Ligand Affinity Studies with 4-DeFluoro-4-methyl-ezetimibe-d4 in In Vitro Systems

In vitro binding assays have been fundamental in characterizing the interaction between ezetimibe analogs and NPC1L1. pnas.orgnih.gov These studies typically utilize cell lines engineered to express NPC1L1, such as human embryonic kidney (HEK) 293 cells, or isolated intestinal brush border membranes. pnas.orgresearchgate.net Radioligand binding assays, often employing tritiated versions of ezetimibe analogs, have been used to determine the binding affinity (Kd) and the number of binding sites (Bmax). researchgate.netnih.gov

The binding affinities of ezetimibe and its glucuronide metabolite to NPC1L1 from different species have been determined, showing a correlation with the in vivo cholesterol-lowering response in those species. pnas.orgscite.ai For instance, the affinity of ezetimibe glucuronide for rhesus monkey NPC1L1 is significantly higher than for mouse NPC1L1, which corresponds to the greater cholesterol-lowering effect observed in monkeys. pnas.org Although direct binding data for 4-DeFluoro-4-methyl-ezetimibe-d4 is unavailable, it would be expected to exhibit a binding affinity similar to its non-deuterated counterpart. Its utility in these studies would again primarily be as an internal standard to ensure the accuracy of quantification of the active compound.

Table 1: Binding Affinities of Ezetimibe Glucuronide to NPC1L1 from Different Species

| Species | KD (nM) |

| Rhesus Monkey | 40 |

| Human | 220 |

| Rat | 540 |

| Mouse | 12,000 |

Data sourced from Garcia-Calvo et al. (2005). pnas.org

Cellular Uptake and Efflux Mechanisms in In Vitro Cell Line Models

The cellular mechanisms following the binding of ezetimibe to NPC1L1 involve the internalization of the NPC1L1-ezetimibe complex. nih.gov Studies using fluorescently labeled ezetimibe analogs have shown that the compound is taken up into cells via endocytosis. researchgate.net This process is thought to be part of the mechanism by which ezetimibe inhibits cholesterol transport, as it effectively removes the NPC1L1 transporter from the cell surface.

Research on the cellular transport of ezetimibe itself has shown that it localizes at the brush border of the small intestine. nih.gov The specifics of cellular uptake and efflux of 4-DeFluoro-4-methyl-ezetimibe-d4 have not been studied. However, as a deuterated analog, it would be expected to follow the same transport pathways as the non-deuterated form. Its use in such studies would be invaluable for precisely measuring the rates of uptake and efflux in various cell line models, contributing to a more detailed understanding of the pharmacokinetics at a cellular level.

Application in Enzyme Activity Modulation and Inhibition Studies

The primary mechanism of action of ezetimibe is the direct inhibition of cholesterol transport by binding to NPC1L1, rather than the direct modulation of enzyme activity. pnas.orgnih.gov However, by blocking cholesterol absorption, ezetimibe indirectly influences the activity of enzymes involved in cholesterol metabolism. For example, by reducing the delivery of dietary and biliary cholesterol to the liver, ezetimibe can lead to an upregulation of LDL receptors and an increased clearance of LDL cholesterol from the blood. nih.gov

Furthermore, some studies have suggested that ezetimibe may have effects on other aspects of lipid metabolism. For instance, it has been shown to reduce postprandial hypertriglyceridemia by affecting the assembly and secretion of chylomicrons in the intestine, a process involving various enzymes. nih.gov In studies investigating these downstream enzymatic effects, 4-DeFluoro-4-methyl-ezetimibe-d4 would serve as a critical tool for accurately quantifying the concentration of the active compound, allowing researchers to correlate drug levels with observed changes in enzyme activity or metabolic pathways.

Advanced Research Applications and Future Directions for 4 Defluoro 4 Methyl Ezetimibe D4

Integration of Labeled Analogs in Quantitative Systems Pharmacology (QSP) Modeling for Research

Quantitative Systems Pharmacology (QSP) is a modeling discipline that seeks to understand the complex interactions between a drug and a biological system by integrating data from various sources into a mathematical framework. youtube.commdpi.com These models can simulate physiological processes and predict how a drug will affect them, guiding development from preclinical stages to clinical trials. youtube.comresearchgate.net

The accuracy and predictive power of a QSP model are fundamentally dependent on the quality of the data used to build and validate it. This is where labeled compounds like 4”-DeFluoro-4”-methyl-ezetimibe-d4 play a critical role. By using this compound as a tracer, researchers can obtain precise pharmacokinetic data, tracking its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity via mass spectrometry. metsol.comacs.org

In a QSP model for lipid metabolism, for instance, 4”-DeFluoro-4”-methyl-ezetimibe-d4 would allow for the exact quantification of the drug and its key metabolites (e.g., the glucuronide form) in various biological compartments over time. nih.govnih.gov This information is crucial for modeling the drug's primary mechanism of inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein and its downstream effects on cholesterol trafficking. nih.govnih.gov The ability to create "virtual patients" within the model allows for the simulation of different scenarios and the prediction of therapeutic outcomes, helping to optimize drug development. youtube.com

| Parameter for QSP Model | Role of 4”-DeFluoro-4”-methyl-ezetimibe-d4 | Benefit for Research |

| Drug Concentration | Serves as a tracer for accurate measurement in plasma and tissues. | Provides precise pharmacokinetic profiles for model calibration. metsol.comnih.gov |

| Metabolite Formation Rate | Enables differentiation from endogenous molecules to quantify metabolic conversion. | Helps in accurately modeling the formation of active metabolites like ezetimibe-glucuronide (B19564). nih.gov |

| Target Engagement | Can be used in specialized assays to quantify binding to the NPC1L1 receptor. | Validates the drug-target interaction dynamics within the model. nih.gov |

| System-wide Effects | Allows correlation of drug exposure with changes in lipid biomarkers. | Links pharmacokinetics to pharmacodynamics, enhancing the model's predictive power. nih.gov |

Role of 4”-DeFluoro-4”-methyl-ezetimibe-d4 in Multi-Omics Research for Biochemical Pathway Elucidation

Multi-omics research integrates data from different biological layers—genomics, proteomics, metabolomics—to construct a holistic view of a cell or organism's state. Stable isotope-labeled compounds are powerful tools in this field, particularly in proteomics and metabolomics. medchemexpress.comsymeres.com

In metabolomics , 4”-DeFluoro-4”-methyl-ezetimibe-d4 can be administered to a biological system to trace its metabolic fate. Because the deuterium (B1214612) label gives the molecule a distinct mass, it and its subsequent metabolites can be clearly identified and quantified by mass spectrometry amidst a complex background of thousands of endogenous molecules. medchemexpress.com This allows researchers to map the specific metabolic pathways involved in the drug's breakdown and identify any novel or unexpected metabolites. chemicalsknowledgehub.com

In proteomics , the compound can be used to study changes in protein expression in response to treatment. By providing a precise measure of drug exposure, researchers can correlate it with the up- or down-regulation of specific proteins. For example, studies have shown that ezetimibe (B1671841) can induce the Nrf2 pathway, which is involved in cellular defense. medchemexpress.com Using a labeled analog would help to precisely quantify how drug concentration affects the expression of Nrf2 target genes and proteins, thereby elucidating the biochemical cascade of this off-target effect.

| Omics Field | Application of 4”-DeFluoro-4”-methyl-ezetimibe-d4 | Research Insight Gained |

| Metabolomics | Acts as a tracer to follow metabolic transformation. | Identification and quantification of all drug-related metabolites, confirming pathways like glucuronidation. nih.govmedchemexpress.com |

| Proteomics | Serves as a quantitative anchor to correlate drug exposure with protein expression changes. | Elucidation of protein networks affected by the drug, such as the NPC1L1 and Nrf2 pathways. medchemexpress.com |

| Lipidomics | Provides a time-resolved measure of drug action while profiling changes in lipid species. | Detailed understanding of how inhibiting cholesterol absorption alters the broader lipid landscape. |

Development of Novel Labeled Probes Based on the Ezetimibe Chemical Scaffold

The chemical structure of a drug, often referred to as its scaffold, can be used as a foundation to build novel chemical probes for research. nih.gov These probes are designed to study a biological target or process and often include a reporter tag (like a fluorescent dye or biotin) for detection or isolation. nih.gov

The ezetimibe scaffold, centered on a β-lactam (azetidinone) ring, is a validated binder of the NPC1L1 protein. nih.gov This makes it an excellent starting point for creating probes to study this important cholesterol transporter. By chemically modifying 4”-DeFluoro-4”-methyl-ezetimibe-d4 to include an affinity tag, researchers could create a tool for "pull-down" experiments. In such an experiment, the probe would be introduced to cell lysates, where it would bind to NPC1L1. The entire complex could then be isolated and analyzed to confirm the binding and search for other interacting proteins. The deuterium label would provide an additional layer of confirmation during mass spectrometry analysis of the isolated proteins.

Furthermore, attaching a fluorescent group could allow for direct visualization of the drug binding to cells or tissues, providing spatial information about the location of the NPC1L1 target. The development of such probes is critical for target validation and understanding the molecular interactions that govern a drug's activity. nih.govnih.gov

| Probe Type | Modification to Scaffold | Reporter Group | Research Application |

| Affinity Probe | Addition of a reactive linker | Biotin | Isolate NPC1L1 and its binding partners from cell extracts for identification. |

| Imaging Probe | Addition of a linker | Fluorescent Dye | Visualize the subcellular localization of NPC1L1 in cells via microscopy. |

| Activity-Based Probe | Incorporation of a reactive group | Click-chemistry handle | Covalently label active NPC1L1 protein to quantify functional enzyme levels. nih.gov |

Computational Chemistry and Molecular Dynamics Simulations of Modified and Labeled Ezetimibe Derivatives

Computational chemistry and molecular dynamics (MD) simulations are powerful theoretical tools used to predict and visualize the behavior of molecules at an atomic level. nih.gov These methods can be applied to study how the chemical modifications in 4”-DeFluoro-4”-methyl-ezetimibe-d4—the replacement of a fluorine with a methyl group and the addition of deuterium—affect its properties compared to the parent drug.

Pharmacophore modeling can be used to compare the three-dimensional arrangement of essential features of the modified analog with ezetimibe. nih.govnih.gov This helps predict whether the new derivative will retain its ability to bind effectively to the NPC1L1 protein.

Molecular dynamics simulations can provide a dynamic view of the drug-receptor interaction. nih.gov Researchers can build a computer model of the labeled drug docked into the binding site of NPC1L1 and simulate its movement over time. nih.gov This can reveal key information about:

Binding Stability: Whether the modified compound remains securely in the binding pocket.

Conformational Changes: How the protein and drug adapt to each other.

Interaction Energies: The specific forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.

These simulations can help explain experimental findings and guide the design of future ezetimibe analogs with improved properties. nih.gov

| Computational Method | Parameter Analyzed | Predicted Outcome |

| Pharmacophore Modeling | Spatial arrangement of chemical features (H-bond donors/acceptors, aromatic rings). | Similarity of the modified structure to ezetimibe; predicted binding affinity. nih.gov |

| Molecular Docking | Lowest energy binding pose of the ligand in the receptor active site. | Preferred orientation of the compound in NPC1L1. |

| Molecular Dynamics Simulation | Root Mean Square Deviation (RMSD) of the ligand and protein over time. | Stability of the drug-protein complex. researchgate.net |

| Free Energy Calculation | The energetic cost of pulling the drug out of the binding site. | Quantitative prediction of binding affinity. nih.gov |

Emerging Research Methodologies and Innovative Uses of Isotope-Labeled Compounds in Drug Discovery and Development

The use of stable isotope-labeled compounds like 4”-DeFluoro-4”-methyl-ezetimibe-d4 is integral to several innovative methodologies that are accelerating modern drug development. chemicalsknowledgehub.com

One key area is the study of the Deuterium Kinetic Isotope Effect (KIE) . Replacing hydrogen with deuterium at a site of metabolism can slow down the bond-breaking reaction, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. symeres.com This principle is used intentionally in the design of "deuterated drugs," which can have improved pharmacokinetic profiles, such as a longer half-life, compared to their non-deuterated counterparts. medchemexpress.com While the deuterium in 4”-DeFluoro-4”-methyl-ezetimibe-d4 is primarily for tracing, its presence allows for studies into how deuteration at specific positions might affect ezetimibe's metabolism.

Other emerging applications include:

Microdosing Studies: In these studies, humans are given a tiny, sub-therapeutic dose of a drug labeled with an isotope. This allows for the gathering of early human ADME data with minimal risk, helping to select the most promising drug candidates sooner. chemicalsknowledgehub.com

Metabolite Identification: Labeled compounds are essential for definitively identifying metabolites in complex biological matrices, a critical step in drug safety assessment. medchemexpress.comsymeres.com

Quantitative Analysis: They serve as ideal internal standards in bioanalytical assays, leading to highly accurate quantification of the drug in biological fluids, which is crucial for regulatory submissions. metsol.comsymeres.com

These advanced techniques, powered by the precision of isotope labeling, reduce the time and cost of drug development and contribute to the creation of safer and more effective medicines. metsol.com

| Methodology | Role of Isotope-Labeled Compound | Advantage in Drug Discovery |

| Deuterated Drug Design | Strategic replacement of hydrogen with deuterium. | Can slow metabolism, potentially improving the drug's half-life and safety profile. medchemexpress.com |

| Human ADME/Microdosing | Use as a highly sensitive tracer. | Provides early human pharmacokinetic data, reducing late-stage attrition. chemicalsknowledgehub.com |

| Reaction Mechanism Studies | Acts as a probe to determine which chemical bonds are broken during a reaction. | Elucidates enzymatic mechanisms and metabolic pathways. symeres.com |

| Quantitative Bioanalysis | Serves as an internal standard for mass spectrometry. | Ensures high accuracy and precision in measuring drug concentrations in clinical trials. metsol.com |

Q & A

Q. Variables :

- Independent : Concentration of the compound, reaction temperature.

- Dependent : Reaction yield, purity of product.

- Controlled : Solvent type, pH, catalyst concentration.

Trial Experiments : Conduct pilot studies to optimize independent variable ranges (e.g., 0.1–1.0 mM concentration) and validate measurement techniques.

Table 1 : Experimental Variables and Controls

| Variable Type | Example Parameters | Control Mechanism |

|---|---|---|

| Independent | 0.1–1.0 mM conc. | Fixed via pipetting accuracy |

| Dependent | HPLC purity (%) | Calibrated detectors |

| Controlled | pH 7.0 ± 0.2 | Buffer solutions |

| References: |

Q. What analytical methods are validated for quantifying 4-DeFluoro-4-methyl-ezetimibe-d4 and its impurities?

- Methodological Answer :

HPLC-UV/MS : Use a C18 column (4.6 × 150 mm, 3.5 µm), mobile phase of acetonitrile:water (70:30 v/v), flow rate 0.35 mL/min, and UV detection at 254 nm. Validate per USP guidelines for linearity (R² > 0.995), precision (%RSD < 2.0), and LOQ (0.05% w/w) .

Impurity Profiling : Identify desfluoroaniline analogs via retention time matching and spiked standards.

Table 2 : Analytical Method Parameters

| Parameter | Specification |

|---|---|

| Column | C18 (4.6 × 150 mm) |

| Mobile Phase | Acetonitrile:water (70:30) |

| Flow Rate | 0.35 mL/min |

| Detection | UV (254 nm) |

| Linearity Range | 0.1–100 µg/mL |

| References: |

Q. Which statistical tests are appropriate for initial data analysis in pharmacokinetic studies?

- Methodological Answer :

t-Test/ANOVA : Compare mean bioavailability between formulations (e.g., p < 0.05 significance).

Error Bars : Use standard deviation (SD) for triplicate measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.